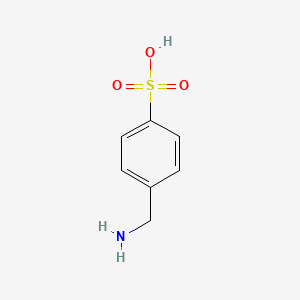

Acide 4-(aminométhyl)benzènesulfonique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(Aminomethyl)benzenesulfonic acid and its derivatives involves specific chemical reactions tailored to introduce or modify the sulfonic acid group in the benzene ring. For example, Rublova et al. (2017) demonstrated the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride through the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid, highlighting the synthetic routes to achieve sulfonamide derivatives (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of 4-(Aminomethyl)benzenesulfonic acid derivatives is characterized by specific spatial arrangements and electronic configurations. The crystal and molecular structures are determined using X-ray diffraction, showcasing the detailed arrangement of atoms and the formation of hydrogen bonds critical for the stability and reactivity of these compounds. For instance, studies by Rublova et al. (2017) provide insight into the triclinic and monoclinic crystal structures of isomeric sulfonamides, shedding light on the molecular geometry and intermolecular interactions within these compounds (Rublova et al., 2017).

Chemical Reactions and Properties

4-(Aminomethyl)benzenesulfonic acid and its derivatives participate in various chemical reactions, emphasizing their reactivity and functional group transformations. For example, Kariuki et al. (2022) explored the unexpected ring closure and sulfonation reactions leading to the synthesis of novel benzenesulfonic acid derivatives, demonstrating the chemical versatility of these compounds (Kariuki et al., 2022).

Applications De Recherche Scientifique

Synthèse chimique

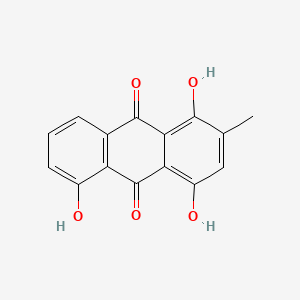

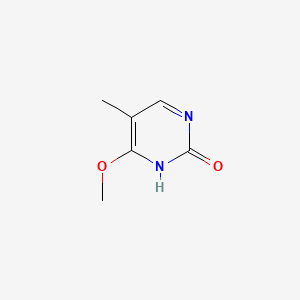

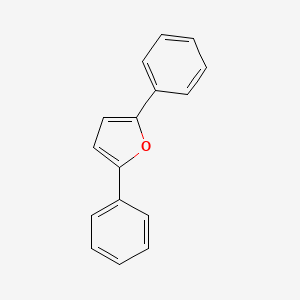

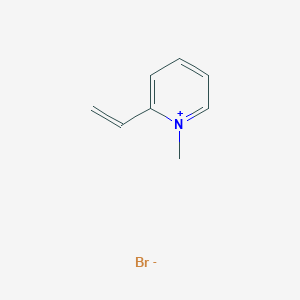

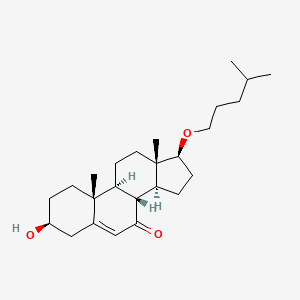

L'acide 4-(aminométhyl)benzènesulfonique est utilisé dans la synthèse de divers composés dérivés de l'acide benzènesulfonique {svg_1}. Ces composés sont évalués comme inhibiteurs compétitifs de la hNE, un type d'enzyme {svg_2}. Par exemple, le composé 4f, synthétisé à partir d'ABS, montre une activité inhibitrice modérée {svg_3}.

Marquage fluorogène

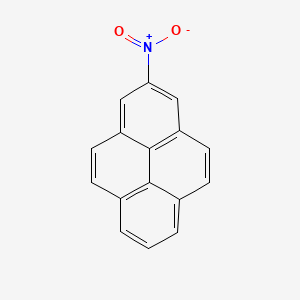

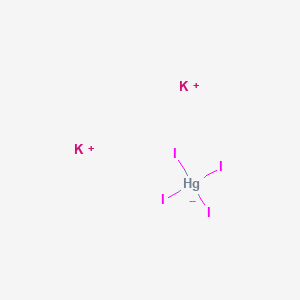

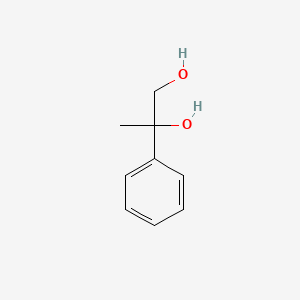

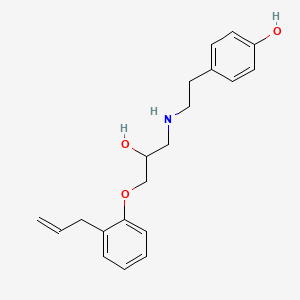

L'ABS est utilisé dans le marquage fluorogène de la 3-nitrotyrosine peptidique et protéique pour l'analyse quantitative de la nitration de la tyrosine protéique {svg_4}. Cette approche implique la réduction sélective en 3-AT suivie d'une réaction avec l'ABS en présence de K3Fe(CN)6 pour former un produit 2-phénylbenzoxazole hautement fluorescent {svg_5}. Ce protocole a été testé avec succès pour l'analyse quantitative de la nitration in vitro de Tyr dans une protéine modèle {svg_6}.

Études protéomiques

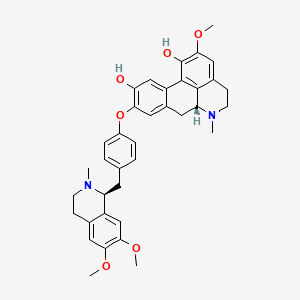

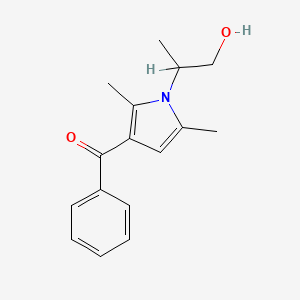

Les dérivés fluorescents de l'ABS subissent des fragmentations efficaces de la chaîne principale, permettant une caractérisation spécifique de la séquence de la nitration de Tyr des protéines dans les études protéomiques {svg_7}. Cela peut être déterminant pour la détection et la visualisation de la 3-NT protéique dans les séparations de protéines par LC et en gel {svg_8}.

Recherche sur le vieillissement biologique

La 3-nitrotyrosine protéique (3-NT), que l'ABS aide à marquer et à quantifier, a été reconnue comme un biomarqueur important du stress nitroxidatif associé aux maladies inflammatoires et dégénératives, ainsi qu'au vieillissement biologique {svg_9}.

Recherche pharmaceutique

Les composés dérivés de l'ABS, tels que le composé 4f, ont été évalués pour leur activité inhibitrice contre les enzymes, indiquant des applications potentielles dans la recherche pharmaceutique {svg_10}.

Safety and Hazards

Mécanisme D'action

Target of Action

It’s structurally similar compound, 4-(aminomethyl)benzoic acid, has been reported to have potent agonistic activity on gpr54, a g protein-coupled receptor . G protein-coupled receptors play a crucial role in signal transduction, making them important targets for a wide range of therapeutic agents.

Mode of Action

Based on its structural similarity to 4-(aminomethyl)benzoic acid, it may interact with its target receptor, potentially leading to changes in cellular signaling .

Biochemical Pathways

Sulfonic acids, in general, are known to participate in various biochemical reactions, including sulfonation . Sulfonation is a reversible reaction that produces benzenesulfonic acid by adding sulfur trioxide and fuming sulfuric acid .

Pharmacokinetics

A study on a related compound, 4-(aminomethyl)benzoic acid, suggests that the introduction of a linker like 4-(aminomethyl)benzoic acid can influence the pharmacokinetics of certain radioligands .

Result of Action

It’s structurally similar compound, 4-(aminomethyl)benzoic acid, is known to be an antihemorrhagic agent used for the treatment of internal hemorrhage .

Action Environment

It’s worth noting that the chemical environment, such as ph and temperature, can influence the stability and reactivity of sulfonic acids .

Propriétés

IUPAC Name |

4-(aminomethyl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVXAVWJOAZDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178642 | |

| Record name | 4-Benzylaminesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2393-24-0 | |

| Record name | 4-(Aminomethyl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzylaminesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzylaminesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)benzene-1-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 4-(Aminomethyl)benzenesulfonic acid used in studying protein oxidation?

A: 4-(Aminomethyl)benzenesulfonic acid is a useful tool for detecting and quantifying tyrosine oxidation products in proteins. [, ] Tyrosine oxidation is a common modification that can occur during oxidative stress, and it can have significant impacts on protein structure and function. By reacting with specific tyrosine oxidation products, 4-(aminomethyl)benzenesulfonic acid allows researchers to identify and quantify these modifications, providing insights into the extent and consequences of protein oxidation.

Q2: How does 4-(Aminomethyl)benzenesulfonic acid help determine the impact of protein oxidation on interferon beta-1a (IFNβ1a)?

A: In a study investigating the effects of metal-catalyzed oxidation on IFNβ1a, researchers utilized 4-(aminomethyl)benzenesulfonic acid to confirm the presence of tyrosine oxidation products within the aggregated protein. [] By demonstrating the existence of these specific oxidation products, the study provided evidence for the role of tyrosine oxidation in the structural changes and subsequent aggregation of IFNβ1a. This information is crucial for understanding the relationship between oxidation, aggregation, and the potential immunogenicity of therapeutic proteins like IFNβ1a.

Q3: Are there other applications of 4-(Aminomethyl)benzenesulfonic acid in protein research beyond studying oxidation?

A3: While the provided research articles focus on its application in oxidation studies, 4-(aminomethyl)benzenesulfonic acid's ability to selectively react with specific chemical groups makes it potentially valuable for other protein research areas. These may include:

- Quantitative analysis of tyrosine-containing peptides: Due to its ability to react with tyrosine and its derivatives, 4-(aminomethyl)benzenesulfonic acid could be employed in methods for quantifying peptides containing this amino acid. []

- Fluorescent labeling: The reaction of 4-(aminomethyl)benzenesulfonic acid with tyrosine residues can introduce fluorescence, offering a potential tool for labeling and tracking proteins in various experimental settings. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (1S,2R)-1-(7-ethoxy-3-methyl-7-oxoheptyl)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentane-1-carboxylate](/img/structure/B1207022.png)

![2-[6-[1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(5S)-5-[(2R,3S,5R)-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-3-methyloxan-2-yl]ethaneperoxoic acid](/img/no-structure.png)

![23-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1207032.png)